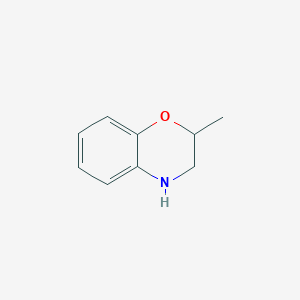

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPYSZOCOIUSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439163 | |

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58960-13-7 | |

| Record name | 3,4-Dihydro-2-methyl-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58960-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. This class of molecules has garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in relevant signaling pathways, making it a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent or functional material. The key properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |

| Physical State | Liquid at 20°C, Solid with a reported melting point | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 98-100 °C | --INVALID-LINK-- |

| Boiling Point | 165 °C at 16 Torr | --INVALID-LINK-- |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 4.44 ± 0.40 (Predicted) | --INVALID-LINK-- |

| logP (XlogP3) | 2.1 (Predicted) | --INVALID-LINK-- |

| Solubility | No experimental data available. General benzoxazines can be soluble in organic solvents like dioxane, ethanol, and methanol.[1] | |

| IUPAC Name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | --INVALID-LINK-- |

| SMILES | CC1COC2=CC=CC=C2N1 | --INVALID-LINK-- |

| InChIKey | BSDVKBWLRCKPFB-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

A high-yield synthetic route for this compound has been reported, involving O-alkylation, reduction, and subsequent ring closure reactions.[2] The starting materials for this synthesis are o-nitrophenol and 1-chloroacetone.[2]

Materials:

-

o-Nitrophenol

-

1-Chloroacetone

-

Platinum on carbon (Pt/C) catalyst

-

Toluene (solvent)

-

Hydrogen gas

Optimal Reaction Conditions: [2]

-

Solvent: Toluene

-

Reaction Temperature: 45-50 °C

-

Stirring Time: 15 hours

-

Reaction Pressure: 2.0 MPa (of hydrogen gas)

Procedure: The synthesis is typically carried out in a high-pressure reactor. o-Nitrophenol and 1-chloroacetone are dissolved in toluene. The Pt/C catalyst is then added to the mixture. The reactor is sealed and purged with hydrogen gas before being pressurized to 2.0 MPa. The reaction mixture is heated to 45-50 °C and stirred vigorously for 15 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved through column chromatography or distillation. This method has been reported to achieve a yield of up to 92.5%.[2] The structures of the intermediates and the final product should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and elemental analysis.[2]

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies.[5][7]

The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4][9] Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which leads to the promotion of cell survival and proliferation.[4][9]

Inhibitors based on the 3,4-dihydro-2H-benzo[4][10]oxazine scaffold have been shown to target multiple isoforms of PI3K.[3] By blocking the activity of PI3K, these compounds can effectively halt the downstream signaling cascade, leading to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.[10] The potential of this compound to act as a PI3K inhibitor makes it a compound of significant interest for further investigation in cancer drug discovery.

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound presents a compelling scaffold for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a consolidated resource of its known physicochemical properties, a detailed experimental protocol for its synthesis, and a clear rationale for its potential biological activity through the inhibition of the PI3K signaling pathway. While further experimental validation of some of its properties is warranted, the existing data strongly supports its potential as a valuable building block for the design of novel therapeutic agents. Researchers are encouraged to utilize this information to further explore the therapeutic and functional applications of this and related benzoxazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine 95% | CAS: 32329-20-7 | AChemBlock [achemblock.com]

- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

This technical guide provides a comprehensive overview of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound belonging to the benzoxazine family. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral data, and potential therapeutic applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its core structure and closely related analogs provide valuable insights. Benzoxazines are a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring.

Table 1: Physicochemical Properties of Benzoxazine Derivatives

| Property | Value / Description | Source |

| Molecular Formula | C₉H₁₁NO | - |

| Molecular Weight | 149.19 g/mol | - |

| Appearance | Typically a powder or oil | |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and acetone. | [3] |

Synthesis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various synthetic routes. One common method is a multi-step process starting from commercially available precursors. While a specific detailed protocol for this compound is not explicitly outlined in the searched literature, a general synthetic approach can be inferred from the synthesis of its analogs.

General Experimental Protocol for Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

A common synthetic strategy involves the reaction of an appropriate o-aminophenol derivative with a suitable three-carbon synthon. An alternative efficient method involves a two-step sequence starting from commercially available benzoxazoles. This involves the reduction of the benzoxazole followed by a ring closure reaction.[4]

Step 1: Reduction of a Substituted Benzoxazole A substituted benzoxazole is reduced using a reducing agent like sodium borohydride in the presence of a catalytic amount of acetic acid. This reaction typically yields the corresponding N-alkylated o-aminophenol derivative in high yield.

Step 2: Ring Closure The N-alkylated o-aminophenol derivative is then reacted with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate. This ring closure reaction, often carried out under reflux conditions, leads to the formation of the 3,4-dihydro-2H-1,4-benzoxazine ring system.[4] Purification of the final product is typically achieved through column chromatography and distillation.[4]

Caption: General synthetic workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Spectral Data

The structural characterization of benzoxazine derivatives is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of benzoxazine derivatives exhibit characteristic signals that confirm the presence of the heterocyclic ring system.

Table 2: Characteristic NMR Chemical Shifts for 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Source |

| ¹H | O-CH₂-N | ~4.8-5.7 | [5][6] |

| ¹H | Ar-CH₂-N | ~3.8-5.0 | [5][6] |

| ¹³C | O-CH₂-N | ~67-82 | [7][8] |

| ¹³C | Ar-CH₂-N | ~41-51 | [7][8] |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data provided is a general range observed for related benzoxazine structures.

FTIR Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the benzoxazine structure. The characteristic absorption bands of the oxazine ring are key indicators of a successful synthesis.

Table 3: Characteristic FTIR Absorption Bands for Benzoxazine Derivatives

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~1230 | Asymmetric C-O-C stretching | [9][10] |

| ~1030 | Symmetric C-O-C stretching | [9] |

| ~920 | Benzene ring with attached oxazine ring | [5][9] |

Biological Activity and Potential Applications

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have garnered significant interest in drug discovery due to their diverse pharmacological activities. Research has primarily focused on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

Several studies have demonstrated the efficacy of benzoxazine derivatives against various cancer cell lines. For instance, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine has shown effectiveness against breast cancer cells such as MCF-7 and MDA-MB-231.[11] The proposed mechanisms of action for the anticancer effects of benzoxazinone derivatives include the downregulation of c-Myc gene expression, which is crucial for cancer cell proliferation.[7] Some derivatives have also been shown to induce apoptosis in cancer cells.[12]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The anticancer activity of benzoxazine analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]

Caption: Putative anticancer mechanism of benzoxazine derivatives.

Anti-inflammatory Activity

Benzoxazine derivatives have also demonstrated significant anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory pathways, including the cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) pathways.[13] More recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have shown that they can also exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which helps in reducing oxidative stress.[13]

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines (e.g., BV-2 cells).[13][14]

-

Cell Culture and Stimulation: Cells are seeded in 96-well plates and stimulated with LPS to induce an inflammatory response and NO production.

-

Compound Treatment: The cells are co-treated with various concentrations of the benzoxazine derivative.

-

Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: A decrease in nitrite concentration in the presence of the compound indicates inhibition of NO production and suggests anti-inflammatory activity.

References

- 1. parchem.com [parchem.com]

- 2. 58960-13-7|2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 885268-73-5 [smolecule.com]

- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide combines reported data for structurally analogous compounds, predicted spectroscopic values, and a plausible synthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological

The Rising Therapeutic Potential of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action for this promising class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Diverse Biological Activities

Derivatives of this compound and related benzoxazine structures have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and neuroprotection. The versatility of the benzoxazine ring system allows for extensive chemical modifications, leading to a broad range of pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzoxazine derivatives against various human cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the targeting of specific cellular pathways.[1][2] For instance, certain derivatives have been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and other cancer cell lines such as A549 (lung), Huh7 (liver), HCT-116 (colon), and SKOV3 (ovary).[1][3] Some compounds achieve their anticancer effect by stabilizing G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of the c-Myc oncogene.[2] Another approach has been the hybridization of the 2H-1,4-benzoxazin-3(4H)-one core with a 1,2,3-triazole moiety, which has yielded compounds with significant inhibitory effects against cancer cells.[1]

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Benzoxazine derivatives have shown considerable promise in this area.[4][5] They have been found to be effective against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[4] The antifungal activity is also noteworthy, with derivatives exhibiting efficacy against various Candida species and Cryptococcus neoformans.[6] Some 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have demonstrated potent activity against plant pathogenic fungi as well.[7][8]

Neuroprotective and Anti-Inflammatory Activities

Intriguingly, certain 2-alkylamino-1,4-benzoxazine derivatives have been identified as potent neuroprotective agents.[9] These compounds have shown the ability to protect neurons from oxidative stress-mediated degeneration.[9][10] The 3,3-diphenyl-substituted-1,4-benzoxazine derivative, in particular, has demonstrated efficacy in an animal model of excitotoxic lesions.[9][11] Furthermore, derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole have been shown to possess significant anti-inflammatory properties by reducing the production of pro-inflammatory mediators in microglial cells, potentially through the activation of the Nrf2-HO-1 signaling pathway.[12][13]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various this compound derivatives and related compounds, as reported in the literature.

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| 14b | A549 (lung) | IC50 | 7.59 ± 0.31 µM | [1] |

| 14c | A549 (lung) | IC50 | 18.52 ± 0.59 µM | [1] |

| Unnamed Purine Derivative 1 | MCF-7 (breast) | IC50 | 6.18 ± 1.70 µM | [14] |

| Unnamed Purine Derivative 2 | MCF-7 (breast) | IC50 | 8.97 ± 0.83 µM | [14] |

| c5 | Huh-7 (liver) | IC50 | 28.48 µM | [15] |

| c18 | Huh-7 (liver) | IC50 | 19.05 µM | [15] |

Table 2: Antifungal Activity of Benzoxazin-3-one Derivatives

| Compound | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| 5l | Gibberella zeae | EC50 | 20.06 | [8] |

| 5o | Gibberella zeae | EC50 | 23.17 | [8] |

| 5q | Pellicularia sasakii | EC50 | 26.66 | [8] |

| 5r | Phytophthora infestans | EC50 | 15.37 | [8] |

| 5p | Capsicum wilt | EC50 | 26.76 | [8] |

Table 3: Antibacterial Activity of 2H-benzo[b][6][7]oxazin-3(4H)-one Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 4e | E. coli | 22 | [16] |

| 4e | S. aureus | 20 | [16] |

| 4e | B. subtilis | 18 | [16] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to assess the biological activities of this compound derivatives.

General Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one Derivatives

A common synthetic route involves a multi-step process.[4] The general workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of antimicrobial 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives.

Protocol:

-

Formation of 2H-benzo[b][6][7]oxazin-3(4H)-one: 2-Aminophenol is reacted with chloroacetic acid to yield the core benzoxazinone structure.[4]

-

Sulfonation: The resulting compound undergoes sulfonation using chlorosulfonic acid.[4]

-

Nucleophilic Substitution: The sulfonated intermediate is then reacted with various aryl amines to produce a library of derivatives.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Standard workflow for determining anticancer activity using the MTT assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the compounds is often determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC) or by a mycelium growth rate method to determine the EC50.[6][7]

Protocol (Mycelium Growth Rate Method):

-

Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.

-

Incorporation of Compounds: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations.

-

Inoculation: A mycelial disc of the test fungus is placed at the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a few days.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.

-

EC50 Determination: The EC50 value (the concentration that causes 50% inhibition of mycelial growth) is calculated from the dose-response curve.[8]

In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

A common method to screen for antibacterial activity is the agar well diffusion method.

Protocol:

-

Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared.

-

Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

-

Well Creation: Wells of a specific diameter are created in the agar.

-

Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.[16]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.

c-Myc G-Quadruplex Stabilization in Cancer

Certain benzoxazinone derivatives have been identified as stabilizers of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[2] This stabilization inhibits the transcription of c-Myc, leading to reduced proliferation and migration of cancer cells.[2]

Caption: Proposed mechanism of anticancer activity via c-Myc G-quadruplex stabilization.

Nrf2-HO-1 Pathway Activation in Neuroinflammation

In the context of neuroinflammation, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 signaling pathway.[12][13] This pathway plays a critical role in the cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in microglia.[12][13]

Caption: Activation of the Nrf2-HO-1 pathway leading to anti-inflammatory effects.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a highly versatile platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, underscore the significant potential of this class of compounds. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.

Future efforts should focus on elucidating detailed structure-activity relationships to optimize the potency and selectivity of these derivatives for specific biological targets. Advanced in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, a deeper understanding of the molecular mechanisms of action will be crucial for the rational design of next-generation benzoxazine-based drugs. The continued exploration of this chemical space is likely to yield novel and effective treatments for a range of human diseases.

References

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 885268-73-5 [smolecule.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. phytojournal.com [phytojournal.com]

- 6. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

The Therapeutic Potential of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: An Unexplored Avenue

A comprehensive review of existing scientific literature reveals a significant gap in the exploration of the specific therapeutic applications of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine. While the broader benzoxazine scaffold is a well-established pharmacophore with a diverse range of biological activities, data on this particular derivative remains scarce. This whitepaper aims to consolidate the available information on related benzoxazine compounds to infer potential therapeutic avenues for this compound and to provide a roadmap for future research.

The benzoxazine core, a heterocyclic system fusing a benzene ring with an oxazine ring, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. However, the specific substitution of a methyl group at the 2-position of the 3,4-dihydro-2H-1,4-benzoxazine ring system has not been a significant focus of published research to date.

The Benzoxazine Scaffold: A Foundation of Diverse Bioactivity

The therapeutic promise of the benzoxazine class of compounds is well-documented. Various derivatives have been synthesized and evaluated for a multitude of biological targets. This broad activity underscores the potential of yet-unexplored derivatives like this compound.

General Synthesis of 3,4-dihydro-2H-1,4-benzoxazines

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core typically involves the reaction of a 2-aminophenol with a suitable dielectrophile. A common method is the N-alkylation of a 2-aminophenol derivative followed by an intramolecular cyclization.

A representative synthetic workflow for the creation of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is depicted below. This generalized pathway can be adapted for the synthesis of the specific 2-methyl derivative.

Figure 1. A generalized synthetic scheme for 3,4-dihydro-2H-1,4-benzoxazines.

Inferred Therapeutic Potential of this compound

Based on the activities of structurally similar compounds, several potential therapeutic applications for this compound can be hypothesized. It is crucial to emphasize that these are projections and require experimental validation.

Potential as a CNS Agent

Derivatives of 1,4-benzoxazine have been investigated for their activity on the central nervous system (CNS). For instance, some analogues have shown affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders. The introduction of a small lipophilic methyl group at the 2-position could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to a favorable CNS activity profile.

Putative Anti-inflammatory and Analgesic Properties

The anti-inflammatory activity of various benzoxazine derivatives is a recurring theme in the literature. The mechanism of action often involves the inhibition of key inflammatory mediators. Future studies could explore the ability of this compound to modulate inflammatory pathways.

The logical workflow for investigating such potential would involve a series of established in vitro and in vivo assays.

Figure 2. A logical workflow for the biological evaluation of the target compound.

Future Directions and a Call for Research

The lack of specific data on this compound presents a clear opportunity for novel research. A systematic investigation into this compound is warranted to unlock its potential therapeutic applications.

Key research areas should include:

-

Efficient and scalable synthesis: Development of a robust synthetic protocol for this compound is the first critical step.

-

Broad biological screening: The compound should be screened against a wide range of biological targets to identify potential areas of activity.

-

Structure-activity relationship (SAR) studies: Should initial screening yield promising results, the synthesis and evaluation of a library of related analogues would be essential to establish SAR.

Conclusion

While this whitepaper cannot provide a detailed technical guide on the therapeutic applications of this compound due to the absence of specific research, it highlights the significant untapped potential of this molecule. The well-established and diverse biological activities of the broader benzoxazine family strongly suggest that this particular derivative is a worthy candidate for future drug discovery and development efforts. The scientific community is encouraged to pursue the synthesis and biological evaluation of this compound to fill the existing knowledge gap and potentially uncover a new class of therapeutic agents.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heterocyclic compound 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine belongs to the versatile benzoxazine class of molecules, which have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. While direct and extensive research on the specific mechanism of action of the 2-methyl derivative is limited, this technical guide synthesizes the current understanding of closely related benzoxazine analogs to postulate a plausible mechanistic framework. This document explores potential molecular targets, associated signaling pathways, and relevant experimental data, providing a foundation for future research and drug development endeavors.

Introduction to the Benzoxazine Scaffold

Benzoxazine derivatives are characterized by a bicyclic structure comprising a benzene ring fused to an oxazine ring. This privileged scaffold has been identified in numerous compounds exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The biological activity of these compounds is intricately linked to the nature and position of substituents on the benzoxazine core, highlighting the importance of structure-activity relationship (SAR) studies.

Postulated Mechanism of Action of this compound

Based on the pharmacological profiles of structurally similar 1,4-benzoxazine derivatives, the mechanism of action for this compound is likely multifaceted, potentially involving the modulation of ion channels, enzyme inhibition, and interference with intracellular signaling cascades.

Modulation of Ion Channels

Several 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as modulators of ion channels, specifically ATP-sensitive potassium (KATP) channels and calcium (Ca2+) channels.[1]

-

KATP Channel Opening: Certain analogs act as openers of pancreatic β-cell KATP channels, leading to an inhibition of glucose-induced insulin release.[1] This suggests a potential application in conditions characterized by hyperinsulinemia.

-

Calcium Entry Blockade: A prominent myorelaxant activity observed in some derivatives is attributed to their function as calcium entry blockers in vascular smooth muscle cells.[1] This action could be beneficial in the management of hypertension and other cardiovascular disorders.

The presence of a methyl group at the 2-position in this compound may influence its affinity and efficacy towards these ion channels.

Enzyme Inhibition

Derivatives of the benzoxazinone class have demonstrated inhibitory activity against various enzymes, including serine proteases like α-chymotrypsin and human leukocyte elastase.[2] The inhibitory potential is often dependent on the substitution pattern on the phenyl ring. While this compound lacks the oxo group of benzoxazinones, the core scaffold's ability to interact with enzymatic active sites should not be discounted.

Anticancer and Anti-inflammatory Pathways

The anticancer and anti-inflammatory properties of benzoxazine derivatives suggest their interaction with key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response. For instance, some derivatives exhibit cytotoxic effects against various cancer cell lines.[3] The anti-inflammatory mechanism may involve the modulation of pathways such as the Nrf2-HO-1 signaling pathway, which is crucial in the cellular response to oxidative stress.[4]

Quantitative Data on Related Benzoxazine Derivatives

To provide a comparative perspective, the following table summarizes quantitative data for various benzoxazine derivatives from published studies. It is important to note that these are not direct data for this compound but for structurally related compounds.

| Compound Class | Biological Activity | Assay | IC50 / Ki Value | Reference |

| 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines | Inhibition of Insulin Release | Glucose-induced insulin release in rat islets | Less active than chroman counterparts | [1] |

| 4-Arylureido-substituted benzoxazines | Myorelaxant Activity | Rat aortic rings precontracted with KCl | More pronounced than chroman counterparts | [1] |

| Benzoxazinone Derivatives | α-Chymotrypsin Inhibition | In vitro enzyme assay | IC50: 6.5 - 341.1 µM | [2] |

| 2H-1,4-Benzoxazin-3(4H)-one Derivative (7d) | Acetylcholinesterase Inhibition | In vitro enzyme assay | Ki: 20.2 ± 0.9 µM | [4] |

| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | Anti-inflammatory (TNF-α inhibition) | LPS-induced BV-2 cells | IC50: 7.83 ± 0.95 µM (for compound 27) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature for analogous compounds.

In Vitro α-Chymotrypsin Inhibition Assay

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of α-chymotrypsin from bovine pancreas in Tris-HCl buffer (pH 7.5). Prepare a solution of the substrate, N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA), in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Incubate at 37°C for 15 minutes.

-

Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance at 410 nm at regular intervals using a microplate reader to determine the rate of p-nitroaniline release.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Assessment of Myorelaxant Activity on Rat Aortic Rings

-

Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Contraction: Induce contraction of the aortic rings by adding a high concentration of KCl (e.g., 30 mM or 80 mM) to the organ bath.

-

Application of Test Compound: Once a stable contraction is achieved, add the test compound cumulatively to the organ bath at increasing concentrations.

-

Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by KCl. Calculate the EC50 value for the relaxant effect.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates a postulated signaling pathway for the anti-inflammatory effects of benzoxazine derivatives, based on the modulation of the Nrf2-HO-1 pathway.

Caption: Postulated anti-inflammatory mechanism via Nrf2-HO-1 pathway.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the biological activity of a novel benzoxazine derivative.

Caption: General workflow for drug discovery with benzoxazines.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, evidence from related compounds suggests a high potential for this molecule to interact with various biological targets, including ion channels and enzymes, and to modulate key signaling pathways. The versatility of the benzoxazine scaffold presents a promising platform for the development of novel therapeutics.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of this compound.

-

Comprehensive In Vitro and In Vivo Studies: Conducting a battery of assays to fully characterize its pharmacological profile, including its effects on a wider range of cell types and animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications at the 2-position and on the aromatic ring to optimize potency and selectivity.

By systematically investigating these areas, the scientific community can unlock the full therapeutic potential of this compound and the broader class of benzoxazine compounds.

References

- 1. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 885268-73-5 [smolecule.com]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its structural analogs and derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-angiogenic, and central nervous system (CNS) activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Derivatives

The core structure of this compound consists of a benzene ring fused to a 1,4-oxazine ring, with a methyl group at the 2-position. Structural modifications at various positions of this scaffold have led to the development of a wide range of derivatives with distinct biological profiles.

Synthesis of this compound Analogs

A variety of synthetic strategies have been developed for the preparation of this compound and its derivatives. A common and efficient method involves a two-step sequence starting from commercially available benzoxazoles[1]. Other approaches include enantioselective synthesis to obtain specific stereoisomers and domino reactions that allow for the rapid construction of the benzoxazine core[2].

A general synthetic workflow for the preparation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, which have shown promising anticancer activity, is outlined below.

References

Preliminary In-Vitro Studies of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vitro studies and detailed biological activity data for the specific compound, 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 32329-20-7), are scarce in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the synthesis and reported in-vitro activities of closely related 1,4-benzoxazine derivatives to offer insights into the potential biological profile of the core molecule. The experimental protocols and data presented herein are derived from studies on these derivatives and should be considered in that context.

Introduction to 1,4-Benzoxazine Scaffolds

The 1,4-benzoxazine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects. The versatility of the benzoxazine skeleton allows for structural modifications that can modulate its pharmacological properties, making it an attractive starting point for drug discovery programs. This document focuses on the preliminary understanding of in-vitro studies related to the 3-methyl substituted 3,4-dihydro-2H-1,4-benzoxazine core.

Synthesis of 1,4-Benzoxazine Derivatives

The synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives typically involves multi-step reaction sequences. A general approach is outlined below, based on reported synthetic methodologies for analogous compounds.

Experimental Protocol: General Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

A common synthetic route involves the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon. For instance, a series of 3-methyl-4-phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized through a process of reduction, cyclization, and acylation.[1]

Step 1: Reduction and Cyclization to form 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Intermediate 2)

The initial step often involves the reaction of a substituted 2-aminophenol with a crotonaldehyde equivalent or a related α,β-unsaturated aldehyde, followed by cyclization to form the 1,4-benzoxazine ring. This process can be influenced by the nature of the substituents on the aromatic ring. Yields for the formation of various substituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazine intermediates have been reported to be in the range of 68%-91%.[1]

Step 2: Acylation of the Intermediate

The intermediate 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is then acylated to introduce further diversity. For example, acylation with phenoxyacetyl chloride in benzene at room temperature yields the final target compounds.[1] The reaction progress is typically monitored by thin-layer chromatography (TLC).

The following diagram illustrates a generalized synthetic pathway for 1,4-benzoxazine derivatives.

In-Vitro Biological Activities of Related 1,4-Benzoxazine Derivatives

While specific data for 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine is limited, studies on its derivatives have revealed promising biological activities.

Antiviral Activity

Conjugates of a fluorinated analog, 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine, have been evaluated for their antiviral properties.

Experimental Protocol: In-Vitro Antiviral Assay

The antiviral activity of pyrimidine conjugates of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine was assessed in-vitro against Herpes Simplex Virus type 1 (HSV-1), including an acyclovir-resistant strain, and Influenza A (H1N1) virus.[2] The assays typically involve cell cultures infected with the respective viruses, which are then treated with varying concentrations of the test compounds. The antiviral effect is determined by measuring the reduction in viral replication, often through techniques like plaque reduction assays or by quantifying viral RNA or protein levels. Cytotoxicity of the compounds is also evaluated in parallel on the host cells to determine the therapeutic index.

Quantitative Data:

Studies have shown that conjugates of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine exhibit activity against HSV-1.[4] For instance, certain purine conjugates of this benzoxazine derivative have demonstrated high antiviral activity in vitro against both wild-type and acyclovir-resistant HSV-1 strains.[4]

Table 1: Antiviral Activity of Selected 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine Conjugates

| Compound ID | Virus Strain | Activity Metric (e.g., IC50) | Cytotoxicity (e.g., CC50) | Reference |

| (S)-1 (Purine conjugate) | HSV-1 | High | Moderate | [4] |

| 1b (Purine conjugate, n=5 linker) | HSV-1 | High | Moderate | [4] |

| 1c (Purine conjugate, n=7 linker) | HSV-1 | High | Moderate | [4] |

| 5a-e (Pyrimidine conjugates) | HSV-1, Influenza A (H1N1) | Moderate | Not specified | [2] |

Note: Specific quantitative values (IC50, CC50) were not provided in the abstracts and would require access to the full-text articles.

Cytotoxic Activity

Derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine have also been investigated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: In-Vitro Cytotoxicity Assay

The cytotoxic activity of these compounds was evaluated in-vitro against a panel of human tumor cell lines.[3] Standard methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (sulforhodamine B) assay are commonly employed. These assays measure cell viability and proliferation after treatment with the test compounds, allowing for the determination of the concentration that inhibits cell growth by 50% (IC50).

Quantitative Data:

N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine have shown significant cytotoxic activity against several cancer cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells.[3]

Table 2: Cytotoxic Activity of Selected 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 1d (n=10 linker) | Vero E6 | < 30 | [3] |

| Not specified | 4T1 | High activity | [3] |

| Not specified | COLO201 | High activity | [3] |

| Not specified | SNU-1 | High activity | [3] |

| Not specified | HepG2 | High activity | [3] |

Note: "High activity" indicates that the compounds were reported as potent, but specific IC50 values were not detailed in the available summary.

Herbicide Safener Activity

Derivatives of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine have also been explored for agricultural applications.

Experimental Protocol: Herbicide Safener Bioassay

The bioassay to evaluate the protective effect of 3-methyl-4-phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives against herbicide injury in maize was conducted in-vivo.[1] This typically involves treating maize plants with a herbicide (e.g., 2,4-D butylate) in the presence or absence of the safener compounds. The protective effect is quantified by measuring various growth parameters, such as plant height, fresh weight, and observing any reduction in signs of herbicide-induced damage.

Quantitative Data:

Several synthesized compounds were found to alleviate the injury caused by the herbicide 2,4-D butylate to maize.[1] The recovery rates of the growth index were reported to be almost 50% for some derivatives.[1]

Table 3: Herbicide Safener Activity of 3-Methyl-4-phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound ID | Herbicide | Plant | Protective Effect | Reference |

| 3a-i | 2,4-D butylate | Maize | Moderate to Good | [1] |

| 3h | 2,4-D butylate | Maize | Best activity, better than commercial safener benoxacor | [1] |

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise signaling pathways modulated by 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine have not been elucidated. However, based on the activities of related benzoxazine derivatives, some potential mechanisms can be hypothesized.

For antiviral activity, particularly against herpesviruses, a potential mechanism of action could involve the inhibition of viral DNA polymerase, a key enzyme in viral replication.[4] This is a common target for anti-herpetic drugs.

The following diagram illustrates a hypothetical workflow for screening the biological activity of novel benzoxazine derivatives.

Conclusion and Future Directions

The available literature suggests that the 3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a valuable core for the development of novel biologically active compounds. While direct in-vitro studies on the parent molecule are lacking, its derivatives have demonstrated promising antiviral, cytotoxic, and herbicide safener activities.

Future research should focus on the systematic in-vitro evaluation of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine itself to establish its intrinsic biological profile. This would involve a broad screening against various cell lines and pathogens, followed by more in-depth mechanistic studies to elucidate its mode of action and identify potential molecular targets and signaling pathways. Such studies are essential to unlock the full therapeutic potential of this heterocyclic compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Analytical Techniques for the Characterization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key analytical techniques for the structural elucidation and characterization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine . Due to the limited availability of specific experimental data for this compound in published literature, this guide combines established analytical methods for analogous benzoxazine derivatives with predicted spectroscopic values. The provided protocols and data should serve as a valuable reference for researchers working with this and structurally related compounds.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic and chromatographic methods to confirm its molecular structure, purity, and physicochemical properties. The primary techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Chromatography (GC-MS, LC-MS): To assess purity and for combined structural analysis.

Predicted Spectroscopic and Physicochemical Data

While specific experimental data for this compound is scarce, the following table summarizes the predicted and expected analytical data based on its chemical structure and data from analogous compounds.

| Parameter | Predicted/Expected Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Monoisotopic Mass | 149.084064 Da |

| ¹H NMR | See Table 2 for predicted chemical shifts |

| ¹³C NMR | See Table 3 for predicted chemical shifts |

| Mass Spectrum (EI) | Key fragments expected at m/z 149, 134, 106, 77 |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aliphatic/aromatic), C-O, C-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound.

Predicted ¹H NMR Data

The expected proton NMR spectrum would exhibit distinct signals for the aromatic, methylene, methine, and methyl protons.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.6 - 6.9 | m | 4H | Aromatic protons (C6-H, C7-H, C8-H, C9-H) |

| ~ 4.2 - 4.4 | m | 1H | O-CH₂ (one proton) |

| ~ 3.9 - 4.1 | m | 1H | O-CH₂ (one proton) |

| ~ 3.5 - 3.7 | m | 1H | N-CH (C2-H) |

| ~ 3.3 (broad s) | s | 1H | N-H |

| ~ 1.2 - 1.4 | d | 3H | C2-CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will complement the proton NMR data, showing signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic C-O |

| ~ 138 | Aromatic C-N |

| ~ 122 | Aromatic CH |

| ~ 120 | Aromatic CH |

| ~ 116 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 65 | O-CH₂ (C3) |

| ~ 50 | N-CH (C2) |

| ~ 18 | CH₃ |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's fragmentation pattern, which aids in structural confirmation.

Expected Fragmentation Pattern

For the structural isomer, 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine, mass spectrometry data is available and provides a reference.[1] A similar fragmentation pattern would be expected for the 2-methyl isomer.

Table 4: Mass Spectrometry Data for 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Analogous Compound) [1]

| m/z | Relative Intensity | Possible Fragment Assignment |

| 150.0913 | High | [M+H]⁺ (Molecular Ion) |

| 122.0963 | High | Loss of ethylene (C₂H₄) |

| 120.0808 | Medium | Loss of formaldehyde (CH₂O) |

| 107.0729 | High | Further fragmentation |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Predicted IR Absorption Bands

Table 5: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2980 | Medium | Aliphatic C-H stretch |

| 1500 - 1600 | Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | Aryl-O ether stretch (asym) |

| 1000 - 1100 | Strong | C-N stretch |

Experimental Protocol for IR Analysis

-

Sample Preparation:

-

Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid): Mix a small amount of solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Synthesis and Characterization Logical Flow

A plausible synthetic route provides context for the analytical characterization of the final product. The synthesis of this compound can be proposed based on established methods for similar benzoxazines.

References

Application Notes and Protocols: 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold. This versatile heterocyclic system has garnered significant attention in drug discovery due to its presence in a variety of biologically active compounds. The following sections detail its utility in anticancer, anti-inflammatory, and neuroprotective research, complete with experimental protocols and quantitative data to facilitate further investigation.

Anticancer Applications

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated promising anti-proliferative activity against a range of cancer cell lines. The structural framework allows for substitutions that can enhance potency and selectivity.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14f | PC-3 (Prostate) | 7.84 | [1] |

| 14f | NHDF (Normal Dermal Fibroblasts) | 16.2 | [1] |

| 14f | MDA-MB-231 (Breast) | Not specified | [1] |

| 14f | MIA PaCa-2 (Pancreatic) | Not specified | [1] |

| 14f | U-87 MG (Glioblastoma) | Not specified | [1] |

| c5 | Huh-7 (Liver) | 28.48 | |

| c14 | Huh-7 (Liver) | 32.60 | |

| c16 | Huh-7 (Liver) | 31.87 | |

| c18 | Huh-7 (Liver) | 19.05 |

Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives[1]

This protocol outlines a general method for the synthesis of 4-aryl substituted 1,4-benzoxazines, which have shown anticancer activity.

Materials:

-

Substituted 1,4-benzoxazine

-

Substituted bromobenzene

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To an oven-dried flask, add the 1,4-benzoxazine (1.0 eq), substituted bromobenzene (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by NMR, HRMS, and IR spectroscopy.

Experimental Workflow: Synthesis and Evaluation of Anticancer Benzoxazines

Caption: Workflow for the synthesis and anticancer evaluation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.

Anti-inflammatory Applications

The this compound scaffold is a promising backbone for the development of novel anti-inflammatory agents. Certain derivatives have been shown to exert their effects through the modulation of key signaling pathways, such as the Nrf2-HO-1 pathway, and by inhibiting the production of inflammatory mediators like nitric oxide (NO).[2][3]

Signaling Pathway: Nrf2-Keap1 Antioxidant Response

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, such as certain benzoxazine derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent anti-inflammatory effects.

References

Application of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine in Polymer Synthesis: Application Notes and Protocols

Introduction

This document provides detailed application notes and protocols relevant to the use of benzoxazine derivatives in polymer synthesis. Extensive research indicates that while the specific monomer 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is not commonly cited in the context of polymer synthesis, the closely related class of 1,3-benzoxazines are extensively studied and utilized for the creation of high-performance thermosetting polymers known as polybenzoxazines. These polymers are formed through a cationic ring-opening polymerization (ROP) mechanism.[1][2][3][4]

Polybenzoxazines offer a range of desirable properties, including high thermal stability, excellent mechanical strength, low water absorption, and near-zero shrinkage upon curing.[3][5] These characteristics make them suitable for a variety of demanding applications in aerospace, electronics, and as coatings and adhesives.[3]

This document will focus on the principles and protocols of polymerizing a representative methyl-substituted 1,3-benzoxazine, 3-methyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazine , as a model system. The methodologies and principles described herein are broadly applicable to the family of 1,3-benzoxazine monomers and provide a foundational understanding for researchers interested in this class of polymers.

Polymerization of Benzoxazine Derivatives

The polymerization of 1,3-benzoxazines proceeds via a cationic ring-opening mechanism, which can be initiated either thermally or through the use of cationic initiators at lower temperatures.[1][6]

Thermal Ring-Opening Polymerization

In the absence of a catalyst, 1,3-benzoxazine monomers typically undergo ring-opening polymerization at elevated temperatures, generally in the range of 180-250°C.[7] The polymerization is believed to be initiated by trace impurities or the autocatalytic effect of the phenolic hydroxyl groups formed during the reaction.

Cationic Ring-Opening Polymerization

The use of cationic initiators can significantly reduce the polymerization temperature.[1][8] Various Lewis acids and other cationic species have been shown to be effective initiators. The initiation step involves the formation of a carbocation, which then propagates by attacking the oxygen or nitrogen atom of another benzoxazine monomer.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and polymerization of a model 1,3-benzoxazine monomer.

Synthesis of a Representative Monomer: 3-methyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazine

This protocol is based on the general Mannich condensation reaction used for synthesizing benzoxazine monomers.[7][9]

Materials:

-

p-Cresol

-

Methylamine (40% in water)

-

Paraformaldehyde

-

Toluene

-

Sodium hydroxide (NaOH) solution (1 M)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in toluene.

-

Add an equimolar amount of methylamine solution to the flask.

-

Add a twofold molar excess of paraformaldehyde to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

After cooling to room temperature, wash the organic phase sequentially with 1 M NaOH solution and deionized water until the aqueous phase is neutral.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude monomer.

-

Purify the monomer by recrystallization or column chromatography.

Protocol for Cationic Ring-Opening Polymerization

This protocol describes a typical procedure for the cationic polymerization of a benzoxazine monomer using a Lewis acid initiator.[1]

Materials:

-

3-methyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazine monomer

-

Phosphorus pentachloride (PCl₅) as initiator

-

Anhydrous chloroform (CHCl₃) as solvent

-

Methanol

Procedure:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoxazine monomer in anhydrous chloroform to a desired concentration.

-

Add the PCl₅ initiator to the solution with vigorous stirring. A typical monomer to initiator (M/I) molar ratio is 100:1.[1]

-

Seal the flask and allow the reaction to proceed at room temperature for a specified time (e.g., 1-7 hours).[1]

-

To terminate the polymerization and precipitate the polymer, pour the reaction mixture into a large excess of methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at room temperature.

Data Presentation

The following tables summarize typical quantitative data for the polymerization and thermal properties of poly(1,3-benzoxazine)s, which can be expected to be similar for polymers derived from other methyl-substituted 1,3-benzoxazine monomers.

Table 1: Cationic Polymerization of a Bisphenol-A/Aniline-based Benzoxazine (BA-a) with Various Initiators. [1]

| Initiator | Temperature (°C) | Polymer Yield (%) |

| Phosphorus pentachloride | 20 | 56.2 |

| Phosphorus trichloride | 20 | 19.6 |

| Phosphorus oxychloride | 20 | 15.0 |

| Titanium(IV) chloride | 20 | 19.4 |

| Aluminum chloride | 20 | 46.8 |

Table 2: Thermal Properties of a Polybenzoxazine Derived from a Phenol/Aniline-based Monomer (Poly(P-a)). [5]

| Property | Value |

| 5% Weight Loss Temperature (T₅%) | 199 °C |

| 10% Weight Loss Temperature (T₁₀%) | Not Reported |

| Char Yield at 800 °C | 36% |

Diagrams

The following diagrams illustrate the key pathways and workflows involved in the synthesis and polymerization of 1,3-benzoxazines.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]